
9-(Pentamethyldisilanyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Pentamethyldisilanyl)anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a pentamethyldisilanyl group attached to the 9-position of the anthracene core. Anthracene derivatives are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-(Pentamethyldisilanyl)anthracene typically involves the introduction of the pentamethyldisilanyl group to the anthracene core. One common method is the use of a palladium-catalyzed cross-coupling reaction. For instance, 9,10-dibromoanthracene can be reacted with pentamethyldisilanyl chloride in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere. The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for anthracene derivatives often involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
9-(Pentamethyldisilanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to dihydroanthracene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 9- and 10-positions. Halogenation, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate yields anthraquinone, while reduction with sodium borohydride produces dihydroanthracene.
Scientific Research Applications
9-(Pentamethyldisilanyl)anthracene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the study of light-matter interactions.
Biology: Anthracene derivatives are used as fluorescent probes in biological imaging. They can be conjugated to biomolecules to study cellular processes.
Medicine: Research is ongoing into the potential use of anthracene derivatives in drug delivery systems and as therapeutic agents. Their ability to intercalate into DNA makes them candidates for anticancer research.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(Pentamethyldisilanyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as in OLEDs and fluorescent probes.
At the molecular level, the pentamethyldisilanyl group can influence the electronic properties of the anthracene core, altering its reactivity and stability. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
9-(Pentamethyldisilanyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, it is commonly used in OLEDs and as a standard in photophysical studies.
9-Anthracenemethanol: Used in photochemical studies and as a precursor for more complex molecules.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups, making it useful in specific applications.
The uniqueness of this compound lies in the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric effects, enhancing its utility in various fields.
Properties
CAS No. |
90522-22-8 |
|---|---|
Molecular Formula |
C19H24Si2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
anthracen-9-yl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C19H24Si2/c1-20(2,3)21(4,5)19-17-12-8-6-10-15(17)14-16-11-7-9-13-18(16)19/h6-14H,1-5H3 |
InChI Key |
FHUHBAOZQYFCRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


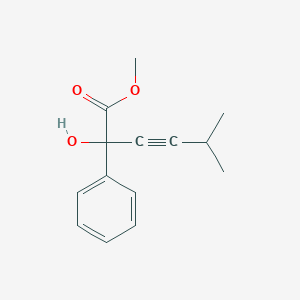
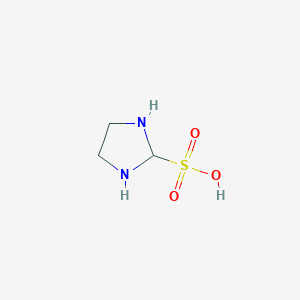
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
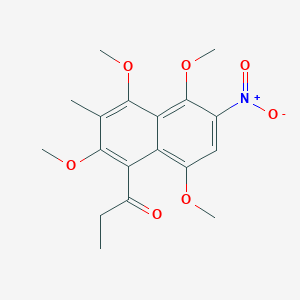
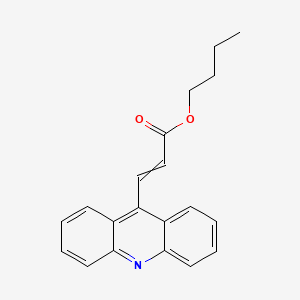
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
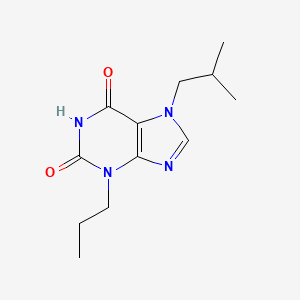
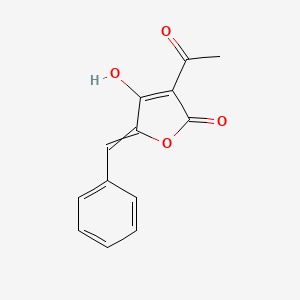
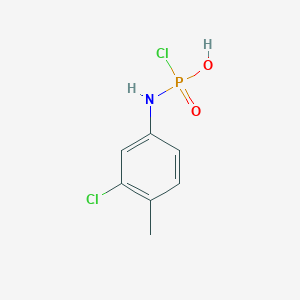
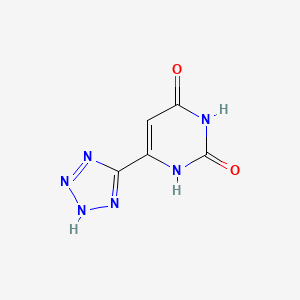
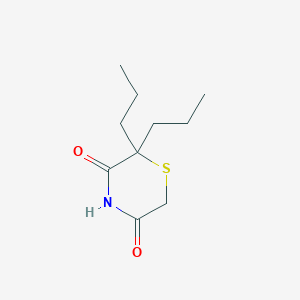
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
